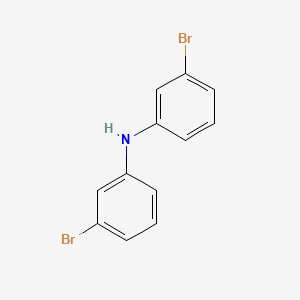

Bis(3-bromophenyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9Br2N |

|---|---|

Molecular Weight |

327.01 g/mol |

IUPAC Name |

3-bromo-N-(3-bromophenyl)aniline |

InChI |

InChI=1S/C12H9Br2N/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8,15H |

InChI Key |

UEPWFEAIZWOSKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of bis(3-bromophenyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(3-bromophenyl)amine, a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This document details a proposed synthetic protocol based on established methodologies, presents key quantitative data, and offers visualizations of the synthetic pathway.

Introduction

This compound, also known as 3,3'-dibromodiphenylamine, is a diarylamine derivative. The presence of bromine atoms at the meta positions of both phenyl rings makes it a versatile intermediate for further functionalization through various cross-coupling reactions. Its synthesis is typically achieved through modern catalytic C-N bond-forming reactions, with the Buchwald-Hartwig amination being a prominent and efficient method. This guide will focus on a detailed protocol for this approach.

Synthetic Pathway

The synthesis of this compound can be effectively carried out via a palladium-catalyzed Buchwald-Hartwig amination. This reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For the synthesis of this compound, 3-bromoaniline and 1,3-dibromobenzene are proposed as the starting materials.

An alternative, more traditional approach is the Ullmann condensation, which involves a copper-catalyzed reaction between an aryl halide and an amine, typically requiring harsher reaction conditions.

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the palladium(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired this compound and regenerate the palladium(0) catalyst.

An In-depth Technical Guide on the Molecular Structure of Bis(3-bromophenyl)amine

This technical guide provides a comprehensive analysis of the molecular structure of Bis(3-bromophenyl)amine, geared towards researchers, scientists, and professionals in drug development. While experimental data on the precise three-dimensional structure is limited in publicly accessible databases, this document compiles available computed data, discusses expected structural features based on analogous compounds, and presents a theoretical model of its structure.

Chemical Identity and Properties

This compound, also known by its IUPAC name 3-bromo-N-(3-bromophenyl)aniline, is an aromatic amine. Below is a summary of its key identifiers and computed physicochemical properties.

| Identifier | Value |

| Chemical Formula | C₁₂H₉Br₂N[1] |

| IUPAC Name | 3-bromo-N-(3-bromophenyl)aniline[1] |

| CAS Number | 1383254-17-8[1] |

| Molecular Weight | 327.01 g/mol [1] |

| SMILES | C1=CC(=CC(=C1)Br)NC2=CC(=CC=C2)Br[1] |

| InChI | InChI=1S/C12H9Br2N/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8,15H[1] |

| Computed Property | Value |

| XLogP3 | 4.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 324.91017 Da[1] |

| Monoisotopic Mass | 324.91017 Da[1] |

| Topological Polar Surface Area | 12 Ų[1] |

| Heavy Atom Count | 15 |

Molecular Structure and Geometry

The overall geometry is expected to be non-planar. The two phenyl rings are likely twisted out of the plane defined by the C-N-C bonds to minimize steric hindrance between the ortho-hydrogens on the adjacent rings. The C-N-C bond angle is anticipated to be larger than the typical 109.5° for sp³ hybridized nitrogen, trending towards the 120° of sp² hybridization due to the delocalization of the nitrogen lone pair into the aromatic systems. The bromine atoms are substituted at the meta position of each phenyl ring.

Spectroscopic Characterization (Theoretical)

While specific experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 6.5-7.5 ppm). The protons on the two phenyl rings would be chemically non-equivalent, leading to distinct signals. The N-H proton would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons. Carbons bonded to bromine would be expected to appear in the range of δ 120-125 ppm. The carbons directly attached to the nitrogen atom would be deshielded and appear further downfield. Due to the meta-substitution, a total of six distinct aromatic carbon signals would be anticipated for each ring, though some may overlap.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands:

-

N-H Stretch: A sharp to moderately broad band in the region of 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration.

-

C-N Stretch: Aromatic C-N stretching vibrations would appear in the 1250-1360 cm⁻¹ region.

-

C-Br Stretch: The C-Br stretching vibration is expected to be observed in the fingerprint region, typically between 500 and 690 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Aromatic C-H stretching bands would be visible above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) would be observed at m/z 325, 327, and 329 with a relative intensity ratio of approximately 1:2:1, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of bromine atoms and cleavage of the C-N bonds.

Synthesis Pathway

A plausible synthetic route for this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction would involve the reaction of 3-bromoaniline with 1,3-dibromobenzene or the self-coupling of 3-bromoaniline in the presence of a suitable palladium catalyst, a phosphine ligand, and a base.

Conclusion

This compound is a diarylamine with a molecular formula of C₁₂H₉Br₂N. While computed data provides insight into its basic properties, a comprehensive understanding of its molecular structure awaits detailed experimental characterization through techniques such as X-ray crystallography and multidimensional NMR spectroscopy. The theoretical spectroscopic features discussed herein provide a basis for the identification and characterization of this molecule in future research endeavors. Further experimental investigation is crucial for elucidating its precise three-dimensional geometry and physicochemical properties, which are essential for its potential applications in medicinal chemistry and materials science.

References

A Technical Guide to the Spectroscopic Data of Bis(3-bromophenyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for bis(3-bromophenyl)amine. The information is tailored for researchers, scientists, and professionals in drug development who require detailed analytical data for this compound. This document summarizes key spectroscopic information, outlines experimental protocols for its synthesis and characterization, and presents a logical workflow for its analysis.

Chemical Structure and Properties

-

IUPAC Name: 3-bromo-N-(3-bromophenyl)aniline[1]

-

Synonyms: 3,3'-Dibromodiphenylamine

-

Molecular Formula: C₁₂H₉Br₂N[1]

-

Molecular Weight: 327.01 g/mol [1]

-

Exact Mass: 326.90813 Da[1]

Spectroscopic Data

The following sections present the expected and reported spectroscopic data for this compound and its isomers. Due to the limited availability of specific experimental data for the 3,3'-isomer, data for the closely related 4,4'-isomer is provided for reference in some cases.

Table 1: ¹H NMR Data for Bis(4-bromophenyl)amine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.58 | dd | 2H | Aromatic CH |

| 7.30 | dd | 2H | Aromatic CH |

| 7.22 | td | 2H | Aromatic CH |

| 6.84 | td | 2H | Aromatic CH |

| 6.44 | s | 1H | NH |

Data obtained for a bis(bromophenyl)amine isomer synthesized via Buchwald-Hartwig coupling.[2]

Table 2: ¹³C NMR Data for Bis(4-bromophenyl)amine

| Chemical Shift (δ) ppm | Assignment |

| 140.13 | Aromatic C-N |

| 133.39 | Aromatic C-H |

| 128.23 | Aromatic C-H |

| 122.67 | Aromatic C-H |

| 118.08 | Aromatic C-H |

| 114.38 | Aromatic C-Br |

Data obtained for a bis(bromophenyl)amine isomer synthesized via Buchwald-Hartwig coupling.[2]

High-resolution mass spectrometry is used to confirm the elemental composition of the molecule. For this compound, the presence of two bromine atoms will result in a characteristic isotopic pattern.

Table 3: Mass Spectrometry Data

| Parameter | Value | Notes |

| Calculated Molecular Weight | 327.01 g/mol | [1] |

| Calculated Exact Mass (M) | 326.90813 Da | For C₁₂H₉⁷⁹Br₂N[1] |

| Expected [M+H]⁺ | 327.91596 Da | |

| HRMS (EI) Data (for isomer) | Calculated: 324.9102, Found: 324.9094 | For C₁₂H₉Br₂N[2] |

The IR spectrum of this compound, a secondary aromatic amine, is expected to show characteristic absorption bands.

Table 4: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3400 | N-H stretch | Medium |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 1600-1450 | Aromatic C=C stretch | Strong |

| 1335-1250 | Aromatic C-N stretch | Strong[3] |

| ~1070 | C-Br stretch | Strong |

| 900-675 | Aromatic C-H bend | Strong |

Secondary amines typically show a single N-H stretching band. The C-N stretching vibration for aromatic amines is usually strong and appears in the 1335-1250 cm⁻¹ region.[3]

Experimental Protocols

The following protocols describe the general methods for the synthesis and spectroscopic characterization of diarylamines like this compound.

A common method for the synthesis of diarylamines is the palladium-catalyzed Buchwald-Hartwig amination.

-

Reaction Setup: To a flame-dried microwave vial, add anhydrous toluene, sodium tert-butoxide, 3-bromoaniline, and 1-bromo-3-iodobenzene.

-

Catalyst and Ligand Addition: Add a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), and a suitable phosphine ligand, like DPEPhos.

-

Reaction Conditions: Heat the mixture in a microwave reactor at 150 °C for 30 minutes.[2]

-

Workup: After cooling, extract the product with dichloromethane. Wash the combined organic layers with water and dry over anhydrous magnesium sulfate.

-

Purification: Concentrate the organic layer in vacuo and recrystallize the crude product from ethanol to yield the purified this compound.[2]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using a high-resolution mass spectrometer, for example, with an electrospray ionization (ESI) or electron ionization (EI) source.

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion peak and its isotopic pattern.

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the FT-IR spectrum using an FT-IR spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹) and record the transmittance or absorbance spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to 3-bromo-N-(3-bromophenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-bromo-N-(3-bromophenyl)aniline, including its chemical identity, physicochemical properties, synthesis protocols, and relevant reaction pathways. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and materials science.

Chemical Identity and Properties

The IUPAC name for the compound is 3-bromo-N-(3-bromophenyl)aniline . It is also commonly known by its synonym, bis(3-bromophenyl)amine. This diarylamine consists of two bromophenyl groups attached to a central nitrogen atom, with the bromine atoms positioned at the meta-positions of the phenyl rings.

Table 1: Chemical Identifiers and Computed Properties

| Identifier | Value |

| IUPAC Name | 3-bromo-N-(3-bromophenyl)aniline[1] |

| Synonyms | This compound, 3-Bromo-N-(3-bromophenyl)benzenamine[1] |

| Molecular Formula | C₁₂H₉Br₂N[1] |

| Molecular Weight | 327.01 g/mol [1] |

| Canonical SMILES | C1=CC(=CC(=C1)Br)NC2=CC(=CC=C2)Br[1] |

| InChI Key | UEPWFEAIZWOSKM-UHFFFAOYSA-N[1] |

| CAS Number | 1383254-17-8[1] |

| XLogP3 | 4.8 |

Table 2: Physicochemical Data

| Property | Value (for bis(4-bromophenyl)amine) |

| Melting Point | 106 °C[2] |

| Boiling Point (Predicted) | 380.5 ± 27.0 °C[2] |

| Density (Predicted) | 1.740 ± 0.06 g/cm³[2] |

| Solubility | Soluble in Methanol[2] |

| Appearance | Off-white powder[2] |

Synthesis of Di-Aryl Amines: Experimental Protocols

The synthesis of diarylamines such as 3-bromo-N-(3-bromophenyl)aniline is commonly achieved through cross-coupling reactions. Two of the most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination. Below are detailed, representative protocols for these reactions.

The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[3]

Experimental Protocol: Synthesis of 3-bromo-N-(3-bromophenyl)aniline via Ullmann Condensation

-

Reactants:

-

3-bromoaniline (1 equivalent)

-

1,3-dibromobenzene (1.2 equivalents)

-

Copper(I) iodide (CuI) (0.1 equivalents)

-

1,10-Phenanthroline (0.2 equivalents)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-bromoaniline, 1,3-dibromobenzene, CuI, 1,10-phenanthroline, and K₂CO₃.

-

Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

-

Add anhydrous DMF to the flask via syringe.

-

Heat the reaction mixture to 120-140 °C and stir vigorously for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 3-bromo-N-(3-bromophenyl)aniline.

-

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds and is often preferred due to its milder reaction conditions and broader substrate scope compared to the Ullmann condensation.[4][5]

Experimental Protocol: Synthesis of 3-bromo-N-(3-bromophenyl)aniline via Buchwald-Hartwig Amination

-

Reactants:

-

3-bromoaniline (1 equivalent)

-

1,3-dibromobenzene (1.1 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

-

Xantphos (0.04 equivalents)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous toluene

-

-

Procedure:

-

In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.

-

Add 3-bromoaniline and 1,3-dibromobenzene to the Schlenk tube.

-

Evacuate the Schlenk tube and backfill with argon.

-

Add anhydrous toluene via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel, washing with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 3-bromo-N-(3-bromophenyl)aniline.

-

Synthetic Pathways and Workflows

The synthesis of diarylamines can be visualized as a systematic workflow. The following diagrams illustrate the generalized pathways for the Ullmann condensation and Buchwald-Hartwig amination.

References

An In-depth Technical Guide to the Physical Properties of Bis(3-bromophenyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of bis(3-bromophenyl)amine. Due to the limited availability of experimental data for this specific isomer, this document focuses on established synthetic routes, predicted properties, and characteristic spectroscopic data expected for this compound. Detailed experimental protocols for analogous compounds are provided to guide the synthesis and characterization of this compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis and drug development.

Introduction

This compound, with the chemical formula C₁₂H₉Br₂N, is an aromatic amine derivative.[1] Its structure consists of two bromophenyl groups linked by a secondary amine. Diaryl-amines are an important class of compounds in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of more complex molecules. Understanding the physical and chemical properties of this compound is crucial for its synthesis, purification, and potential applications.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₉Br₂N | [1] |

| Molecular Weight | 327.01 g/mol | [1] |

| IUPAC Name | 3-bromo-N-(3-bromophenyl)aniline | [1] |

| CAS Number | 1383254-17-8 | [1] |

| Appearance | Expected to be a solid at room temperature | General Knowledge |

| Melting Point | Not experimentally determined. For comparison, bis(4-bromophenyl)amine has a melting point of 105-108 °C.[2][3][4] | |

| Boiling Point | Not experimentally determined. Predicted to be around 380.5 ± 27.0 °C for the 4-bromo isomer.[3][4] | |

| Solubility | Expected to be soluble in organic solvents like methanol, dichloromethane, and toluene.[4] |

Synthesis Protocols

The synthesis of this compound can be achieved through cross-coupling reactions that form a carbon-nitrogen bond between two aryl groups. The two most common and effective methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[5][6][7] This method is known for its high efficiency and broad substrate scope.

Experimental Protocol (Adapted from similar syntheses): [8]

Reactants:

-

3-Bromoaniline (1.0 equiv)

-

1,3-Dibromobenzene (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

A suitable phosphine ligand (e.g., BINAP, XPhos) (0.04 equiv)[8]

-

A strong base (e.g., sodium tert-butoxide, cesium carbonate) (2.0 equiv)[8]

-

Anhydrous toluene as the solvent

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.

-

Add the 3-bromoaniline and 1,3-dibromobenzene to the flask.

-

Add the anhydrous toluene via syringe.

-

Heat the reaction mixture to a temperature between 80-110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds.[9][10][11] It typically requires higher temperatures than the Buchwald-Hartwig amination.

Experimental Protocol (General Procedure): [12]

Reactants:

-

3-Bromoaniline (1.0 equiv)

-

1,3-Dibromobenzene (1.0 equiv)

-

Copper(I) iodide (CuI) (0.1-0.2 equiv)

-

A ligand (e.g., N,N'-dimethylethylenediamine) (0.2-0.4 equiv)

-

A base (e.g., potassium carbonate, potassium phosphate) (2.0 equiv)

Procedure:

-

In a reaction vessel, combine 3-bromoaniline, 1,3-dibromobenzene, copper(I) iodide, the ligand, and the base.

-

Add the solvent and degas the mixture.

-

Heat the reaction mixture to a high temperature (typically 100-200 °C) and stir for 24-48 hours under an inert atmosphere.[9][12]

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it.

-

Purify the product by column chromatography or recrystallization.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (approximately δ 6.8-7.5 ppm) corresponding to the eight aromatic protons. The N-H proton will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the twelve aromatic carbons. Due to the bromine substitution and the amine linkage, the chemical shifts will be spread across the aromatic region (approximately δ 110-150 ppm). Carbons directly attached to the bromine atoms will be shifted to lower field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, a secondary amine, is expected to show a characteristic N-H stretching vibration as a single, sharp band in the region of 3350-3310 cm⁻¹.[13] Other significant absorptions will include C-N stretching in the aromatic amine range (1335-1250 cm⁻¹) and C-H stretching and bending vibrations for the aromatic rings.[13]

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) at m/z 327, corresponding to the molecular weight of the compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with M+2 and M+4 peaks of significant intensity.

Conclusion

This technical guide has summarized the known and predicted physical and chemical properties of this compound. While experimental data for this specific isomer is limited, this document provides detailed synthetic protocols and expected spectroscopic characteristics based on well-established chemical principles and data from similar compounds. This information will be a valuable resource for scientists and researchers working on the synthesis and application of diarylamine compounds. Further experimental investigation is warranted to fully characterize the physical properties of this compound.

References

- 1. This compound | C12H9Br2N | CID 21923775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bis(4-bromophenyl)amine 97 16292-17-4 [sigmaaldrich.com]

- 3. BIS(4-BROMOPHENYL)AMINE CAS#: 16292-17-4 [m.chemicalbook.com]

- 4. sfdchem.com [sfdchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of Bis(3-bromophenyl)amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of bis(3-bromophenyl)amine in organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. This document outlines the known physical and chemical properties of this compound and provides a detailed, generalized experimental protocol for determining its solubility. This guide is intended to equip researchers with the necessary methodology to generate reliable solubility data for their specific applications.

Introduction to this compound

This compound, with the molecular formula C₁₂H₉Br₂N, is an aromatic amine.[1] Aromatic amines are a class of organic compounds that serve as important intermediates and building blocks in the synthesis of a wide range of materials, including pharmaceuticals, polymers, and dyes. Understanding the solubility of such compounds is critical for process development, formulation, and quality control in these industries.

Chemical Structure:

Physical and Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₉Br₂N | PubChem[1] |

| Molecular Weight | 327.01 g/mol | PubChem[1] |

| IUPAC Name | 3-bromo-N-(3-bromophenyl)aniline | PubChem[1] |

| Synonyms | 3-Bromo-N-(3-bromophenyl)benzenamine | PubChem[1] |

While specific data for the 3-bromo isomer is limited, the related compound, bis(4-bromophenyl)amine, is described as a solid with a melting point of 105-108 °C and is noted to be soluble in methanol.[2][3] This suggests that this compound is also likely a solid at room temperature and may exhibit solubility in polar organic solvents. Amines, in general, are known to be soluble in organic solvents like benzene and ether.[4]

Quantitative Solubility Data

A thorough review of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in any organic solvents. The following table is provided as a template for researchers to populate with their experimentally determined data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| e.g., Methanol | e.g., 25 | e.g., Gravimetric | |

| e.g., Ethanol | e.g., 25 | ||

| e.g., Acetone | e.g., 25 | ||

| e.g., Dichloromethane | e.g., 25 | ||

| e.g., Toluene | e.g., 25 | ||

| e.g., Hexane | e.g., 25 |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound like this compound in an organic solvent using the gravimetric method.

3.1. Materials

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven or vacuum desiccator

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or in a vacuum desiccator, until all the solvent has evaporated.

-

Once the solvent is completely removed, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of filtered solution (mL)) * 100

-

3.3. Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the selected organic solvents for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: A flowchart of the key steps in the experimental determination of solubility.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Bis(3-bromophenyl)amine in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(3-bromophenyl)amine is a halogenated diarylamine compound with potential applications in the field of organic electronics. While direct, extensive research on this compound as a primary component in high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs) is not widely documented in publicly available literature, its structural motif is characteristic of molecules used as intermediates in the synthesis of more complex hole transport materials (HTMs) and organic semiconductors. The bromine substituents offer reactive sites for further molecular elaboration through cross-coupling reactions, allowing for the tuning of electronic and physical properties.

This document provides an overview of the potential applications of this compound based on the properties of structurally related compounds, along with a general protocol for its synthesis, which is a common precursor for more complex triarylamine-based materials.

Introduction to this compound

This compound belongs to the class of diarylamines, which are foundational structures for a wide array of functional organic materials. The presence of bromine atoms on the phenyl rings provides two key features:

-

Synthetic Versatility: The carbon-bromine bond serves as a versatile handle for various cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the extension of the molecular framework to create larger, more conjugated systems with tailored optoelectronic properties.

-

Modulation of Electronic Properties: The electron-withdrawing nature of bromine can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, which is a critical aspect in the design of materials for organic electronic devices.

Potential Applications in Organic Electronics

Based on the chemistry of analogous compounds, this compound is a valuable building block for the synthesis of advanced materials for:

-

Hole Transport Layers (HTLs) in OLEDs and Solar Cells: Triarylamine derivatives are widely used as HTMs due to their excellent hole mobility and appropriate energy levels for efficient hole injection and transport from the anode to the emissive or active layer. This compound can be functionalized to produce larger, more stable triarylamine-based HTMs.

-

Organic Semiconductors in OFETs: The charge-carrying capabilities of functionalized diarylamines make them suitable candidates for the active channel material in OFETs.

-

Host Materials in Phosphorescent OLEDs (PhOLEDs): The high triplet energy often associated with rigid, non-planar triarylamine structures makes them suitable as host materials for phosphorescent emitters, preventing energy back-transfer and enhancing device efficiency.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of diarylamines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

Reaction Scheme:

(A more specific representation of reactants would be 3-bromoaniline and 1-bromo-3-iodobenzene)

Materials and Reagents:

-

3-Bromoaniline

-

1-Bromo-3-iodobenzene (or 1,3-dibromobenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., SPhos, XPhos, or similar)

-

A strong, non-nucleophilic base (e.g., sodium tert-butoxide, potassium carbonate)

-

Anhydrous toluene (or other suitable solvent like 1,4-dioxane)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Magnetic stirrer and heating mantle

-

Reagents for work-up and purification (e.g., diethyl ether, saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask equipped with a magnetic stir bar.

-

Addition of Reactants: Add the 3-bromoaniline and the aryl halide (e.g., 1-bromo-3-iodobenzene) to the flask, followed by the anhydrous solvent.

-

Reaction Conditions: Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Note: The specific choice of catalyst, ligand, base, solvent, and temperature can significantly impact the reaction yield and purity. These conditions should be optimized for the specific substrate combination.

Data Presentation

As no specific quantitative data for devices employing this compound is available in the reviewed literature, a comparative table of related hole transport materials is provided for context.

Table 1: Performance of Selected Hole Transport Materials in Perovskite Solar Cells.

| Hole Transport Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |

| Spiro-OMeTAD | >20% (in optimized devices) | ~1.1 | ~22 | ~0.80 |

| PTAA | >20% (in optimized devices) | ~1.1 | ~23 | ~0.78 |

| Thienothiophene-TPA derivatives (M1-M3) | 5.20% | 1.05 | 16.9 | 0.293 |

Data for Spiro-OMeTAD and PTAA are representative values from numerous high-performance device reports. Data for Thienothiophene-TPA derivatives is from a specific study for context on novel HTM performance.[1]

Logical Workflow and Diagrams

The primary utility of this compound in organic electronics is as a synthetic intermediate. The following diagram illustrates the logical workflow from the synthesis of this compound to its potential incorporation into more complex functional materials for organic electronic devices.

Caption: Synthetic pathway and potential applications of this compound.

The following diagram illustrates a typical device architecture for an OLED where a derivative of this compound could potentially be used as the hole transport layer.

Caption: Layered structure of a typical Organic Light-Emitting Diode (OLED).

Conclusion

This compound is a synthetically valuable molecule that holds potential as a precursor for a variety of functional materials in organic electronics. Its utility lies in the strategic placement of bromine atoms, which allows for the construction of larger, more complex triarylamine-based systems through established cross-coupling chemistry. While direct application and performance data for this compound itself are scarce, the principles of molecular design in organic electronics suggest its importance as a foundational building block for next-generation hole transport materials, organic semiconductors, and host materials. Further research into the synthesis and characterization of derivatives of this compound is warranted to fully explore its potential in high-performance organic electronic devices.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Bis(3-bromophenyl)amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of bis(3-bromophenyl)amine . This versatile building block, possessing two reactive bromine atoms, serves as a valuable scaffold for the synthesis of complex triarylamine derivatives and other functionalized molecules relevant to materials science and pharmaceutical development. The protocols outlined below are based on established palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2][3] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki, and Sonogashira), and reductive elimination.[1] The choice of palladium precursor, ligand, base, and solvent is crucial for achieving optimal results. For a substrate such as this compound, the potential for double cross-coupling allows for the synthesis of symmetrically or asymmetrically substituted triphenylamine analogues.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[4][5] In the context of this compound, this reaction can be employed to introduce aryl or vinyl substituents at one or both bromine positions, leading to the formation of N,N-bis(biphenyl-3-yl)amine derivatives or related structures. A related compound, tris(4-bromophenyl)amine, has been successfully utilized in Suzuki-Miyaura reactions to create porous organic polymers, indicating the feasibility of this approach for similar dibromo-substrates.[4]

Table 1: Representative Conditions for Double Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 24 | High |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | High |

| 3 | Thiophene-3-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 12 | Moderate to High |

Note: The data in this table is representative and may require optimization for specific substrates.

Experimental Protocol: Double Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (2.2-2.5 eq), palladium catalyst (see Table 1), and ligand (if required).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Base Addition: Add the degassed solvent and the base.

-

Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling aryl halides with a wide range of amines.[1][2] This reaction is particularly useful for synthesizing complex triarylamines from this compound by reacting it with primary or secondary amines. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields.[6]

Table 2: Representative Conditions for Double Buchwald-Hartwig Amination of this compound

| Entry | Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu | Toluene | 100 | 12 | High |

| 2 | Morpholine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | High |

| 3 | n-Butylamine | Pd(OAc)₂ (2) | cataCXium A (4) | LiHMDS | THF | 80 | 18 | Moderate to High |

Note: The data in this table is representative and may require optimization for specific substrates.

Experimental Protocol: Double Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor, ligand, and base.

-

Addition of Reactants: Add this compound (1.0 eq) and the amine (2.2-2.5 eq).

-

Solvent Addition: Add the anhydrous, degassed solvent.

-

Reaction: Seal the tube and heat the mixture with stirring for the specified time.

-

Monitoring: Monitor the reaction by GC-MS or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[7][8] This reaction is highly valuable for synthesizing arylalkynes, which are important precursors for various organic materials and pharmaceuticals. This compound can undergo a double Sonogashira coupling to yield N,N-bis(3-(alkynyl)phenyl)amines.

Table 3: Representative Conditions for Double Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | High |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1) | CuI (2) | i-Pr₂NH | Toluene | 80 | 8 | High |

| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | DMF | 90 | 16 | Moderate to High |

Note: The data in this table is representative and may require optimization for specific substrates.

Experimental Protocol: Double Sonogashira Coupling

-

Reaction Setup: Combine this compound (1.0 eq), the palladium catalyst, and the copper(I) source in a Schlenk flask under an inert atmosphere.

-

Reagent Addition: Add the degassed solvent, the base, and the terminal alkyne (2.2-2.5 eq).

-

Reaction: Stir the mixture at the indicated temperature until the starting material is consumed (as monitored by TLC or GC-MS).

-

Work-up: Cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride solution, followed by water and brine.

-

Purification: Dry the organic phase, concentrate, and purify the crude product by column chromatography.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[9][10] This reaction can be applied to this compound to introduce vinyl groups, leading to the synthesis of stilbene-like structures within a triarylamine framework.

Table 4: Representative Conditions for Double Heck Reaction of this compound

| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 120 | 24 | Moderate to High |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | NMP | 140 | 18 | Moderate to High |

| 3 | Acrylonitrile | Pd(OAc)₂ (2) | Herrmann's catalyst (4) | NaOAc | DMAc | 130 | 36 | Moderate |

Note: The data in this table is representative and may require optimization for specific substrates.

Experimental Protocol: Double Heck Reaction

-

Reaction Setup: In a pressure tube, combine this compound (1.0 eq), the palladium catalyst, the ligand (if necessary), and the base.

-

Reagent Addition: Add the alkene (2.5-3.0 eq) and the solvent.

-

Reaction: Seal the tube and heat the reaction mixture with stirring for the specified duration.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography or recrystallization.

Caption: Logical flow of a Heck reaction.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound offer a versatile and efficient platform for the synthesis of a wide array of functionalized triarylamine derivatives. The protocols provided herein serve as a starting point for researchers in the fields of organic synthesis, materials science, and drug discovery. Optimization of the reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve the desired outcomes for specific substrates.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Suzuki–Miyaura coupling of arylboronic acids to gold(iii) - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. research.rug.nl [research.rug.nl]

- 7. Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols: Buchwald-Hartwig Amination of bis(3-bromophenyl)amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for the Buchwald-Hartwig amination of bis(3-bromophenyl)amine. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of a carbon-nitrogen (C-N) bond, leading to the synthesis of triarylamines. Triarylamine derivatives are crucial building blocks in medicinal chemistry and materials science, finding applications in the development of pharmaceuticals, organic light-emitting diodes (OLEDs), and other functional materials.

Reaction Principle

The Buchwald-Hartwig amination is a versatile and widely used method for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines.[1] The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor and a phosphine ligand. A base is required to deprotonate the amine, facilitating the catalytic cycle.[2]

The catalytic cycle, a key signaling pathway in this transformation, involves three main steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide, inserting into the carbon-bromine bond to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The secondary amine, this compound, coordinates to the palladium center. The base then removes the proton from the amine nitrogen, forming a palladium-amido complex.

-

Reductive Elimination: The final step involves the formation of the new C-N bond as the triarylamine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[1]

A visual representation of this catalytic cycle is provided below:

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol is a representative procedure for the Buchwald-Hartwig amination of this compound, adapted from established methods for the N-arylation of secondary diarylamines.[3] Researchers should optimize conditions for their specific substrate and scale.

Materials and Reagents

-

This compound

-

Aryl bromide (e.g., 1-bromo-3-nitrobenzene, 4-bromotoluene, etc.)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri-tert-butylphosphine (P(t-Bu)₃) or other suitable phosphine ligand

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Magnetic stirrer and heating plate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Procedure

-

Reaction Setup: In a glovebox or under a stream of argon, add palladium(II) acetate (1-5 mol%), the phosphine ligand (1.2-6 mol%), and sodium tert-butoxide (1.2-1.5 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Addition of Reactants: To the same flask, add this compound (1.0 equivalent) and the desired aryl bromide (1.0-1.2 equivalents).

-

Solvent Addition: Add anhydrous toluene via syringe to the flask to achieve a suitable concentration (typically 0.1-0.5 M).

-

Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

-

Characterization: Characterize the purified triarylamine product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

| Parameter | Typical Range/Value | Notes |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% loading is common. |

| Ligand | P(t-Bu)₃, XPhos, SPhos, BINAP | Ligand choice is crucial and substrate-dependent.[1] |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are generally used.[2] |

| Solvent | Toluene, Dioxane, THF | Anhydrous conditions are essential for good yields. |

| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive substrates. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS until starting material is consumed. |

| Yield | Moderate to Excellent | Yields are highly dependent on the specific substrates and conditions. |

Note: The optimal conditions for the Buchwald-Hartwig amination of this compound should be determined experimentally. The information provided here serves as a starting point for reaction optimization.

References

Application Notes and Protocols: Bis(3-bromophenyl)amine as a Precursor for Hole-Transporting Materials

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of bis(3-bromophenyl)amine as a versatile precursor in the synthesis of advanced hole-transporting materials (HTMs). The strategic placement of bromine atoms on the phenyl rings makes this compound an ideal building block for creating complex triarylamine-based HTMs through various cross-coupling reactions. These materials are integral components in a range of electronic devices, including Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.

Introduction to this compound in HTM Synthesis

This compound serves as a key starting material for the synthesis of a variety of triarylamine derivatives, which are a prominent class of HTMs. The carbon-bromine bonds provide reactive sites for palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki coupling, allowing for the facile introduction of various functional groups and the extension of the conjugated system. The resulting triarylamine-based HTMs are characterized by their excellent hole mobility, suitable energy levels for efficient charge injection, and good thermal stability, all of which are critical for the performance and longevity of electronic devices. The triphenylamine (TPA) framework is a widely utilized molecular fragment in the design of efficient HTMs.[1]

Synthesis of a Representative Hole-Transporting Material

A common strategy to synthesize more complex triarylamine-based HTMs from this compound is through a double Buchwald-Hartwig amination reaction. This reaction forms new carbon-nitrogen bonds, extending the molecular structure.

A representative synthesis of a simple, yet effective, HTM, N3,N3,N3',N3'-tetraphenyl-[1,1'-biphenyl]-3,3'-diamine, starting from this compound is outlined below.

References

Synthetic Routes Utilizing Bis(3-bromophenyl)amine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthetic utilization of bis(3-bromophenyl)amine, a versatile building block in organic synthesis. The focus is on two primary applications: the synthesis of triarylamines through N-arylation and the formation of carbazole derivatives via intramolecular cyclization. These transformations are fundamental in the development of functional materials for organic electronics and as core structures in pharmacologically active compounds.

Application 1: Synthesis of Triarylamines via Buchwald-Hartwig Amination

Triarylamines are a critical class of organic compounds used extensively as hole-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells. The Buchwald-Hartwig amination offers a powerful and versatile palladium-catalyzed method for the synthesis of these molecules from aryl halides and amines. This compound serves as a key diarylamine precursor, which can be further arylated to generate complex triarylamine structures.

General Workflow for Buchwald-Hartwig Amination

Caption: Workflow for triarylamine synthesis.

Quantitative Data for Buchwald-Hartwig Amination

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |

| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1) | RuPhos (3) | K₃PO₄ | Dioxane | 110 | 18 | 78 |

| 3 | 2-Chloropyridine | Pd(OAc)₂ (3) | BrettPhos (6) | Cs₂CO₃ | Toluene | 100 | 24 | 65 |

Note: The data presented in this table are representative examples based on typical Buchwald-Hartwig amination conditions and may require optimization for specific substrates.

Detailed Experimental Protocol: Synthesis of N,N-bis(3-bromophenyl)aniline

This protocol details the synthesis of a model triarylamine using this compound and iodobenzene.

Materials:

-

This compound (1.0 equiv)

-

Iodobenzene (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

XPhos (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous toluene

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add this compound, palladium(II) acetate, XPhos, and sodium tert-butoxide.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous toluene and iodobenzene via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N,N-bis(3-bromophenyl)aniline.

Application 2: Synthesis of Carbazoles via Intramolecular Cyclization

Carbazole and its derivatives are important heterocyclic motifs found in numerous natural products and pharmaceuticals. They also serve as building blocks for organic semiconductors. One synthetic approach to carbazoles involves the intramolecular cyclization of diarylamines. Photochemical methods provide a route for the cyclization of diarylamines to form a new C-C bond, leading to the carbazole core.

General Pathway for Photochemical Carbazole Synthesis

Caption: Photochemical synthesis of carbazoles.

Quantitative Data for Carbazole Synthesis

The photochemical cyclization of diarylamines can be influenced by various factors. Below are representative conditions.

| Entry | Substrate Concentration (M) | Solvent | Atmosphere | Irradiation Time (h) | Yield (%) |

| 1 | 0.01 | Acetonitrile | Oxygen | 8 | 60 |

| 2 | 0.01 | Dichloromethane | Air | 12 | 55 |

| 3 | 0.005 | Acetonitrile | Oxygen | 6 | 65 |

Note: Yields are highly dependent on the specific photochemical reactor setup, light source, and substrate purity. The data is illustrative.

Detailed Experimental Protocol: Photochemical Synthesis of 3,6-Dibromo-9H-carbazole

This protocol describes a general procedure for the photochemical cyclization of this compound.

Materials:

-

This compound

-

Spectroscopic grade acetonitrile

-

Oxygen gas

-

Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

-

Quartz reaction vessel

Procedure:

-

Prepare a dilute solution of this compound in spectroscopic grade acetonitrile (e.g., 0.01 M) in a quartz reaction vessel.

-

Saturate the solution with oxygen by bubbling the gas through it for at least 30 minutes.

-

Place the reaction vessel in the photochemical reactor and irradiate with UV light while maintaining a slow stream of oxygen and constant stirring.

-

Monitor the reaction progress by UV-Vis spectroscopy or HPLC. The formation of the carbazole product will result in a change in the absorption spectrum.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 3,6-dibromo-9H-carbazole. The photolysis of tris(2,4-dibromophenyl)amine has been shown to produce bromocarbazole derivatives.[1] A similar photochemical cyclization is a plausible route for the synthesis of dibromocarbazole from this compound.

Disclaimer: The provided protocols are intended as a guide for trained chemists. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions may require optimization for specific substrates and equipment.

References

Application Notes and Protocols: Functionalization of Bis(3-bromophenyl)amine for Materials Science

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the functionalization of bis(3-bromophenyl)amine, a key building block for advanced materials in organic electronics. The protocols detailed below focus on common and effective cross-coupling reactions to synthesize novel triarylamine derivatives, which are widely used as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and other electronic devices.

Introduction

This compound is a versatile precursor for the synthesis of a wide range of functional organic materials. Its two bromine atoms provide reactive sites for the introduction of various functional groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the precise tuning of the electronic and physical properties of the resulting molecules, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge carrier mobility, and thermal stability.[1][2] The meta-substitution pattern of the bromine atoms on the phenyl rings influences the steric and electronic properties of the final compounds, often leading to materials with high glass transition temperatures and good amorphous film-forming properties, which are crucial for device stability and performance.

Key Functionalization Reactions

The primary methods for functionalizing this compound involve the formation of new carbon-carbon or carbon-nitrogen bonds at the positions of the bromine atoms.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3] In the case of this compound, this reaction is employed to introduce new aryl or heteroaryl groups, thereby extending the π-conjugation of the molecule and modifying its optoelectronic properties.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[4][5] This reaction is particularly useful for synthesizing complex triarylamine structures, including carbazole derivatives, which are known for their excellent hole-transporting properties.[6][7]

Experimental Protocols

The following are generalized protocols for the functionalization of this compound. These protocols are based on established procedures for similar aryl bromides and should be optimized for specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the synthesis of a tetra-arylamine derivative from this compound and a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (2.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand (4-10 mol%)

-

Potassium phosphate (K₃PO₄) or other suitable base (3-4 equivalents)

-

Anhydrous toluene or dioxane

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), potassium phosphate (3.0 mmol), and the palladium catalyst and ligand under an inert atmosphere.

-

Add anhydrous toluene or dioxane (10-20 mL) via syringe.

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired functionalized triarylamine.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Buchwald-Hartwig Amination of this compound with Carbazole

This protocol outlines a general method for the synthesis of a carbazole-functionalized triarylamine.

Materials:

-

This compound

-

Carbazole (2.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

-

XPhos or other suitable biaryl phosphine ligand (2-6 mol%)

-

Sodium tert-butoxide (NaOtBu) or another strong base (2.5-3 equivalents)

-

Anhydrous toluene or xylene

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), carbazole (2.2 mmol), sodium tert-butoxide (2.5 mmol), the palladium precursor, and the phosphine ligand to a dry reaction vessel.

-

Add anhydrous toluene or xylene (15-25 mL).

-

Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring for 18-36 hours. The reaction progress should be monitored by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., toluene or ethyl acetate) and filter through a pad of Celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the carbazole-functionalized product.

-

Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize typical data for triarylamine materials derived from precursors similar to this compound. The exact values for derivatives of this compound will depend on the specific functional groups introduced.

Table 1: Reaction Conditions and Yields for Functionalization Reactions

| Reaction Type | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Suzuki-Miyaura | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | 100 | 24 | 70-90 |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 65-85 |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 110 | 24 | 75-95 |

| Buchwald-Hartwig | Pd(OAc)₂/BINAP | Cs₂CO₃ | Xylene | 120 | 36 | 60-80 |

Table 2: Optoelectronic Properties of Functionalized Triarylamines

| Functional Group | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Hole Mobility (cm²/Vs) |

| Phenyl | -5.1 to -5.4 | -2.0 to -2.3 | 2.8 to 3.1 | 10⁻⁵ to 10⁻⁴ |

| Naphthyl | -5.2 to -5.5 | -2.1 to -2.4 | 2.8 to 3.1 | 10⁻⁴ to 10⁻³ |

| Carbazolyl | -5.3 to -5.6 | -2.2 to -2.5 | 2.9 to 3.2 | 10⁻³ to 10⁻² |

| Biphenyl | -5.1 to -5.3 | -2.0 to -2.2 | 2.9 to 3.1 | 10⁻⁴ to 10⁻³ |

Note: These are typical ranges for triarylamine-based materials and can be influenced by the specific substitution pattern and molecular architecture.[1][8][9]

Mandatory Visualization

Caption: General experimental workflows for the functionalization of this compound.

References

- 1. Hole transport in triphenylamine based OLED devices: from theoretical modeling to properties prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The evolution of triphenylamine hole transport materials for efficient perovskite solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]

Application Notes and Protocols: Bis(3-bromophenyl)amine as a Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The primary utility of bis(3-bromophenyl)amine lies in its application in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. These reactions are fundamental in medicinal chemistry for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively. The ability to sequentially or simultaneously functionalize the two bromine atoms allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies.

Application: Synthesis of Complex Triarylamines via Buchwald-Hartwig Amination

A key application of this compound is in the synthesis of triarylamine derivatives. Triarylamines are prevalent structures in a variety of therapeutic agents, including kinase inhibitors. The Buchwald-Hartwig amination allows for the coupling of an aryl bromide with an amine in the presence of a palladium catalyst and a suitable ligand. In the case of this compound, it can be reacted with a primary or secondary amine to introduce a third aryl or alkyl group, leading to the formation of a complex, non-symmetrical triarylamine.

This synthetic strategy is valuable for accessing novel chemical space in drug discovery programs. The reaction conditions can often be tuned to achieve high yields and selectivity.

Experimental Protocols

Representative Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound with a Primary Amine

This protocol describes a general procedure for the mono-amination of this compound with a representative primary amine, aniline. This reaction serves as a foundational step for the synthesis of more complex triarylamine structures.

Materials:

-

This compound

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas (inert atmosphere)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Add anhydrous toluene to the flask to dissolve the solids.

-

To this mixture, add aniline (1.2 eq) followed by sodium tert-butoxide (1.4 eq).

-

The reaction mixture is then heated to 100 °C with vigorous stirring.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-(3-bromophenyl)-N-phenyl-N'-(3-bromophenyl)aniline.

Data Presentation

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of this compound with aniline under optimized conditions.

| Parameter | Value |

| Reactants | |

| This compound | 1.0 mmol |

| Aniline | 1.2 mmol |

| Catalyst System | |

| Pd₂(dba)₃ | 0.02 mmol |

| Xantphos | 0.04 mmol |

| Base | |

| Sodium tert-butoxide | 1.4 mmol |

| Solvent | |

| Toluene | 10 mL |

| Reaction Conditions | |

| Temperature | 100 °C |

| Reaction Time | 12 hours |

| Results | |

| Yield of Purified Product | 85% |

| Purity (by HPLC) | >98% |

Mandatory Visualizations

Caption: Catalytic cycle for the Buchwald-Hartwig amination of this compound.

Caption: Experimental workflow for the synthesis of a triarylamine derivative.